molecular formula C13H18O3 B14196874 (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol CAS No. 923037-01-8

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol

Cat. No.: B14196874
CAS No.: 923037-01-8
M. Wt: 222.28 g/mol
InChI Key: WPARMYPSIWTXLR-CYBMUJFWSA-N
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Description

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a pent-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-phenylpent-2-en-1-ol.

    Protection of Hydroxyl Group: The hydroxyl group of 5-phenylpent-2-en-1-ol is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA) to form the methoxymethoxy derivative.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with different functional groups replacing the methoxymethoxy group.

Scientific Research Applications

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E,5R)-5-(Methoxymethoxy)hex-2-en-1-ol
  • (2E,5R)-5-(Methoxymethoxy)hex-2-en-1-ol

Uniqueness

(5R)-5-(Methoxymethoxy)-5-phenylpent-2-en-1-ol is unique due to its specific structural features, such as the presence of both a methoxymethoxy group and a phenyl group. These features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

923037-01-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(5R)-5-(methoxymethoxy)-5-phenylpent-2-en-1-ol

InChI

InChI=1S/C13H18O3/c1-15-11-16-13(9-5-6-10-14)12-7-3-2-4-8-12/h2-8,13-14H,9-11H2,1H3/t13-/m1/s1

InChI Key

WPARMYPSIWTXLR-CYBMUJFWSA-N

Isomeric SMILES

COCO[C@H](CC=CCO)C1=CC=CC=C1

Canonical SMILES

COCOC(CC=CCO)C1=CC=CC=C1

Origin of Product

United States

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